1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide
Overview
Description
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide, known chemically as ribavirin, is an antiviral medication primarily used in combination with other medications to treat chronic hepatitis C infection. It is a synthetic nucleoside analogue that interferes with the synthesis of viral mRNA, making it effective against a broad spectrum of RNA and DNA viruses .
Mechanism of Action
Mode of Action
It is known to inhibit the initiation and elongation of rna fragments by inhibiting polymerase activity, which in turn results in the inhibition of viral protein synthesis . Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping .
Biochemical Pathways
Ribasphere interferes with the synthesis of viral mRNA, thereby producing a broad-spectrum activity against several RNA and DNA viruses . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers .
Pharmacokinetics
Ribasphere is administered orally and its bioavailability is approximately 64% . It is metabolized in the liver and intracellularly . The elimination half-life of Ribasphere is 298 hours after multiple doses and 43.6 hours after a single dose . It is excreted in urine (61%) and feces (12%) .
Result of Action
The use of Ribasphere results in the inhibition of viral protein synthesis, thereby preventing the replication of RNA and DNA viruses . This leads to a decrease in the viral load in the body, helping to manage conditions such as chronic hepatitis C and viral hemorrhagic fevers .
Action Environment
The efficacy and stability of Ribasphere can be influenced by various environmental factors. Furthermore, Ribasphere is contraindicated in women who are pregnant and in the male partners of women who are pregnant due to its significant teratogenic and embryocidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide is synthesized through a multi-step process starting from D-ribose. The key steps involve the formation of a nucleoside structure by attaching a purine base to the ribose sugar. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the glycosidic bond between the sugar and the base .
Industrial Production Methods: Industrial production of ribasphere involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards. The production also involves purification steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include various ribavirin metabolites, which retain some antiviral activity .
Scientific Research Applications
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of nucleoside analogues.
Biology: Investigated for its effects on viral replication and immune response modulation.
Industry: Employed in the development of antiviral therapies and as a standard in pharmaceutical research.
Comparison with Similar Compounds
Sofosbuvir: A nucleotide analogue used in combination with other antivirals for the treatment of hepatitis C.
Ledipasvir: An antiviral that inhibits the NS5A protein of the hepatitis C virus.
Velpatasvir: Another NS5A inhibitor used in combination with sofosbuvir.
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide’s uniqueness lies in its broad-spectrum antiviral activity and its ability to enhance the efficacy of other antiviral treatments when used in combination .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860538 | |
Record name | 1-Pentofuranosyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36791-04-5, 1192243-01-8 | |
Record name | ribavirin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentofuranosyl-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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